molecular formula C5H12N2 B12447002 [(2-Methylcyclopropyl)methyl]hydrazine CAS No. 1016743-42-2

[(2-Methylcyclopropyl)methyl]hydrazine

Cat. No.: B12447002
CAS No.: 1016743-42-2
M. Wt: 100.16 g/mol
InChI Key: PEMSSOFWUSHKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Significance of Hydrazine (B178648) Derivatives as Building Blocks in Chemical Synthesis

Hydrazine and its organic derivatives are a versatile class of compounds characterized by a nitrogen-nitrogen single bond. taylorandfrancis.com This feature imparts them with unique reactivity, making them valuable building blocks in a wide array of chemical transformations. mdpi.com Hydrazines are bifunctional, possessing two nucleophilic nitrogen atoms, which allows for their use in the synthesis of a diverse range of heterocyclic compounds, such as pyrazoles and triazoles, through condensation reactions with electrophiles. acs.org

Furthermore, the N-N bond can be strategically cleaved or modified, leading to various synthetic applications. taylorandfrancis.com Hydrazine derivatives are key precursors in the production of pharmaceuticals, agrochemicals, and polymers. mdpi.comresearchgate.net For instance, many successful drugs, including the antidepressant phenelzine (B1198762) and the vasodilator hydralazine, contain a hydrazine or hydrazide moiety, highlighting the importance of this functional group in medicinal chemistry. nih.gov The ability of hydrazine derivatives to act as reducing agents and their utility in forming hydrazones for the characterization and manipulation of carbonyl compounds further underscore their significance in organic synthesis. acs.org

Conformational and Strain Considerations of Cyclopropyl (B3062369) Rings in Molecular Architecture

The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating structural motif in organic chemistry due to its inherent ring strain and unique electronic properties. The C-C-C bond angles of approximately 60° deviate significantly from the ideal tetrahedral angle of 109.5°, resulting in substantial angle strain. rsc.org This strain energy, along with torsional strain from eclipsed C-H bonds, makes the cyclopropane (B1198618) ring highly reactive and susceptible to ring-opening reactions. rsc.org

From a conformational perspective, the cyclopropane ring is rigid and planar. rsc.org When substituted, the cyclopropyl group can influence the conformational preferences of adjacent functionalities. The electronic nature of the cyclopropane ring, with its high p-character in the C-C bonds, allows it to interact with adjacent π-systems, a phenomenon often referred to as cyclopropyl conjugation. This interaction is conformation-dependent, with the "bisected" conformation generally being favored for optimal overlap. The introduction of substituents, such as a methyl group in the 2-position of a cyclopropylmethyl system, can introduce additional steric and conformational complexities that must be considered in molecular design.

Placement of [(2-Methylcyclopropyl)methyl]hydrazine within the Landscape of Contemporary Organic Chemistry Research

The compound this compound integrates the reactive hydrazine functionality with the structurally unique and increasingly popular cyclopropylmethyl motif. The cyclopropyl group is recognized as a "bioisostere" for other common chemical groups, such as methyl, isopropyl, and even phenyl rings, in medicinal chemistry. rsc.org This means it can often replace these groups in a drug molecule without loss of biological activity, while potentially improving properties like metabolic stability, solubility, and receptor binding affinity. rsc.org The rigid nature of the cyclopropyl ring can also help to lock in a specific conformation of the molecule, which can be advantageous for binding to a biological target. rsc.org

The presence of a methyl group on the cyclopropane ring in this compound introduces a chiral center, offering the potential for stereoselective synthesis and the development of enantiomerically pure compounds. Research into related cyclopropylmethylamines has demonstrated their utility as building blocks in the synthesis of complex molecules, with methods being developed for their enantioselective functionalization. Therefore, this compound is positioned as a potentially valuable, yet under-explored, building block for the synthesis of novel, three-dimensional molecules with applications in medicinal chemistry and materials science.

Research Gaps and Opportunities in the Chemistry of Substituted Cyclopropylalkyl Hydrazines

Despite the individual importance of hydrazine and cyclopropane chemistry, the specific area of substituted cyclopropylalkyl hydrazines, including this compound, appears to be underexplored in the scientific literature. A significant research gap exists in the systematic investigation of the synthesis, reactivity, and application of this class of compounds.

Key research opportunities include:

Development of Stereoselective Synthetic Routes: The presence of a chiral center in this compound highlights the need for efficient and stereoselective synthetic methods to access both enantiomers in high purity.

Exploration of Reactivity: A thorough investigation of the reactivity of the hydrazine moiety in the context of the adjacent 2-methylcyclopropylmethyl group is warranted. This includes studying its nucleophilicity, its behavior in condensation reactions, and the potential for the cyclopropyl ring to influence the reactivity of the hydrazine.

Applications in Medicinal Chemistry: Given the growing interest in cyclopropyl-containing molecules in drug discovery, there is a clear opportunity to synthesize and screen libraries of compounds derived from this compound for various biological activities.

Computational and Spectroscopic Studies: Detailed computational and spectroscopic analyses would provide valuable insights into the conformational preferences and electronic properties of this compound and its derivatives, aiding in the rational design of new molecules.

Filling these research gaps will not only expand our fundamental understanding of this unique class of compounds but also unlock their potential as versatile building blocks for the creation of new and valuable chemical entities.

Interactive Data Tables

Physicochemical Properties of Selected Hydrazine Derivatives

PropertyHydrazineMethylhydrazine1,1-DimethylhydrazineThis compound (Estimated)
Molecular Formula N₂H₄CH₆N₂C₂H₈N₂C₅H₁₂N₂
Molecular Weight ( g/mol ) 32.0546.0760.10100.18
Boiling Point (°C) 113.5 nih.gov87.563.9 nih.gov~130-150
Density (g/mL at 20°C) 1.004 nih.gov0.8740.782 nih.gov~0.9
Flash Point (°C) 38 nih.gov8-15 nih.gov~30-40
Solubility in Water Miscible nih.govMiscibleMiscible nih.govMiscible

Note: The properties for this compound are estimations based on the general trends observed for alkylhydrazines and the structural similarity to other C5-alkylhydrazines.

Spectroscopic Data of a Related Cyclopropylmethylamine

While specific spectroscopic data for this compound is not published, the following table presents typical spectroscopic data for a related compound, cyclopropylmethylamine, to provide an indication of the expected spectral features.

Spectroscopic TechniqueCyclopropylmethylamine (Typical Data)Expected Features for this compound
¹H NMR (CDCl₃, δ ppm) ~2.8 (t, 2H, CH₂-N), ~0.9 (m, 1H, CH-cyclopropyl), ~0.4 (m, 2H, CH₂-cyclopropyl), ~0.1 (m, 2H, CH₂-cyclopropyl)Additional signals for the methyl group (~1.0-1.2 ppm, d) and more complex splitting patterns for the cyclopropyl protons due to the additional substituent. The N-H protons of the hydrazine would appear as a broad singlet.
¹³C NMR (CDCl₃, δ ppm) ~45 (CH₂-N), ~10 (CH-cyclopropyl), ~3 (CH₂-cyclopropyl)Additional signal for the methyl carbon (~15-20 ppm). The carbons of the cyclopropyl ring would show distinct shifts due to the methyl substituent.
IR (cm⁻¹) ~3300-3400 (N-H stretch), ~2800-3000 (C-H stretch), ~1600 (N-H bend)Similar N-H and C-H stretching and bending vibrations. The presence of the hydrazine would likely result in more complex N-H absorption bands.
Mass Spectrometry (m/z) 85 (M⁺)100 (M⁺)

Note: This data is illustrative and based on general spectroscopic principles and data for similar compounds. Actual spectra would need to be determined experimentally.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1016743-42-2

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

(2-methylcyclopropyl)methylhydrazine

InChI

InChI=1S/C5H12N2/c1-4-2-5(4)3-7-6/h4-5,7H,2-3,6H2,1H3

InChI Key

PEMSSOFWUSHKLU-UHFFFAOYSA-N

Canonical SMILES

CC1CC1CNN

Origin of Product

United States

Synthetic Pathways and Methodologies for 2 Methylcyclopropyl Methyl Hydrazine

Retrosynthetic Analysis of [(2-Methylcyclopropyl)methyl]hydrazine

A retrosynthetic analysis of this compound reveals two primary disconnection points. The most logical disconnection is at the C-N bond, breaking the molecule into a (2-methylcyclopropyl)methyl electrophile and a hydrazine (B178648) nucleophile or a corresponding synthon. This approach simplifies the synthesis into two main challenges: the construction of the stereodefined 2-methylcyclopropylmethyl precursor and the subsequent formation of the carbon-nitrogen bond to introduce the hydrazine group.

An alternative disconnection could involve the N-N bond, which would necessitate the coupling of a (2-methylcyclopropyl)methylamine with an aminating agent. However, the C-N bond formation strategy is generally more common and versatile for the synthesis of substituted hydrazines.

Precursor Synthesis and Stereochemical Control of the 2-Methylcyclopropyl Moiety

Cyclopropanation Methodologies for Substituted Cyclopropyl (B3062369) Building Blocks

Several methods are available for the formation of the cyclopropane (B1198618) ring. The choice of method often depends on the desired stereochemistry and the nature of the starting materials.

Simmons-Smith Reaction: This classic method involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. For the synthesis of a 2-methylcyclopropyl precursor, this would involve the cyclopropanation of an appropriate butene derivative. The stereochemistry of the resulting cyclopropane is often directed by nearby functional groups, such as hydroxyl groups, which can coordinate to the zinc carbenoid. acs.orgnih.gov This directing effect allows for diastereoselective cyclopropanation. acs.orgnih.gov

Transition-Metal-Catalyzed Cyclopropanation: Catalytic methods using transition metals, such as copper, rhodium, or palladium, with diazo compounds offer a powerful alternative. These reactions can be rendered highly stereoselective through the use of chiral ligands. For instance, the decomposition of a diazo compound in the presence of an alkene and a chiral catalyst can lead to enantioenriched cyclopropanes. acs.orgrsc.org

Nucleophilic Addition-Ring Closure: This two-step approach involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular ring closure. For example, the reaction of a Michael acceptor with a sulfur ylide can generate a cyclopropane ring. The stereoselectivity of this process can be controlled by using chiral auxiliaries or chiral ylides. chemrxiv.orgsioc.ac.cn

Cyclopropanation MethodReagentsKey Features
Simmons-Smith ReactionDiiodomethane, Zn-Cu coupleOften directed by hydroxyl groups, leading to diastereoselectivity. acs.orgnih.gov
Transition-Metal-CatalyzedDiazo compounds, Metal catalyst (e.g., Cu, Rh, Pd)Can be made highly enantioselective with chiral ligands. acs.orgrsc.org
Nucleophilic Addition-Ring ClosureMichael acceptor, Sulfur ylideStereocontrol achievable with chiral auxiliaries or ylides. chemrxiv.orgsioc.ac.cn

Diastereoselective and Enantioselective Approaches to 2-Methylcyclopropyl Precursors

Achieving the desired stereochemistry in the 2-methylcyclopropyl precursor is paramount. Both diastereoselective and enantioselective strategies are employed to this end.

Diastereoselective Approaches: As mentioned, the Simmons-Smith reaction of allylic alcohols is a well-established method for diastereoselective cyclopropanation. The hydroxyl group directs the cyclopropanation to the same face of the double bond, resulting in a high degree of diastereoselectivity. acs.org For example, the cyclopropanation of (E)-crotyl alcohol would be expected to yield a specific diastereomer of 2-methylcyclopropylmethanol.

Enantioselective Approaches: The use of chiral catalysts in transition-metal-catalyzed cyclopropanations is a powerful tool for establishing enantioselectivity. rsc.org Chiral rhodium and copper complexes are particularly effective in catalyzing the reaction of diazo compounds with alkenes to produce cyclopropanes with high enantiomeric excess. rochester.edu Furthermore, enzymatic reactions can be employed to resolve racemic mixtures or to perform enantioselective transformations. For instance, lipases can selectively hydrolyze one enantiomer of a racemic ester, providing access to enantiomerically pure precursors. tandfonline.com A chemoenzymatic approach has been used for the enantioselective synthesis of the four stereoisomers of 1-amino-2-methylcyclopropane carboxylic acid, starting from a racemic 2-methylcyclopropane dicarboxylic acid dimethyl ester. tandfonline.com

Carbon-Nitrogen Bond Forming Reactions for Hydrazine Incorporation

Once the stereodefined 2-methylcyclopropylmethyl precursor is in hand, the next crucial step is the introduction of the hydrazine moiety. This is typically achieved through either alkylation or reductive amination strategies.

Alkylation Strategies for Substituted Hydrazines

Direct alkylation of hydrazine or a protected hydrazine derivative with a suitable (2-methylcyclopropyl)methyl electrophile is a common method for forming the C-N bond.

The reaction of a (2-methylcyclopropyl)methyl halide or sulfonate with hydrazine can yield the desired product. However, overalkylation to form di- and tri-substituted hydrazines is a common side reaction. wikipedia.org To circumvent this, an excess of hydrazine is often used. Alternatively, a protected hydrazine, such as tert-butyl carbazate (B1233558) (Boc-hydrazine), can be used to achieve monoalkylation. The protecting group can then be removed under acidic conditions. kirj.ee

A more controlled approach involves the metalation of a protected hydrazine to form a nitrogen anion, which then acts as a nucleophile. For example, a protected hydrazine can be treated with a strong base like n-butyllithium to form a dianion, which can then be selectively alkylated. organic-chemistry.orgd-nb.infoacs.org The use of potassium iodide can catalyze the alkylation of protected hydrazines with less reactive alkyl halides. kirj.ee

Alkylation MethodReagentsKey Features
Direct Alkylation(2-Methylcyclopropyl)methyl halide, HydrazineProne to overalkylation; excess hydrazine can improve selectivity. wikipedia.org
Alkylation of Protected Hydrazine(2-Methylcyclopropyl)methyl halide, Boc-hydrazineAllows for monoalkylation; requires subsequent deprotection. kirj.ee
Alkylation of Metalated Hydrazine(2-Methylcyclopropyl)methyl halide, Protected hydrazine, n-BuLiProvides controlled and selective alkylation. organic-chemistry.orgd-nb.info

Reductive Amination Routes for Hydrazine Formation

Reductive amination provides an alternative pathway to this compound. This method involves the reaction of a carbonyl compound with hydrazine to form a hydrazone, which is then reduced to the corresponding hydrazine. libretexts.orgncert.nic.in

The starting material for this route would be 2-methylcyclopropanecarboxaldehyde. This aldehyde can be condensed with hydrazine to form the corresponding hydrazone. Subsequent reduction of the hydrazone, for example using sodium borohydride (B1222165) or catalytic hydrogenation, would yield this compound. organic-chemistry.org The Wolff-Kishner reduction, which involves the reaction of a hydrazone with a strong base at high temperatures, is a classic method for converting carbonyls to alkanes, but modified conditions can be used to isolate the hydrazine product. libretexts.org

More recent methods for reductive amination utilize specific catalysts and reducing agents to achieve high yields and selectivity. For instance, α-picoline-borane has been shown to be an effective reagent for the direct reductive alkylation of hydrazine derivatives. organic-chemistry.orgorganic-chemistry.org Nickel-catalyzed reductive amination using hydrazine hydrate (B1144303) as both the nitrogen and hydrogen source has also been reported. rsc.org Biocatalytic approaches using imine reductases (IREDs) have also been developed for the reductive amination of carbonyls with hydrazines. nih.gov

Reductive Amination StepReagentsDescription
Hydrazone Formation2-Methylcyclopropanecarboxaldehyde, HydrazineCondensation reaction to form the hydrazone intermediate. libretexts.orgncert.nic.in
Hydrazone ReductionSodium borohydride, Catalytic hydrogenation, or α-picoline-boraneReduction of the C=N bond to yield the final hydrazine product. organic-chemistry.orgorganic-chemistry.org

Advanced Synthetic Strategies for this compound

Advanced synthetic strategies for this compound focus on convergent and divergent routes that allow for the efficient assembly of the molecule and its potential analogues. Furthermore, the incorporation of catalytic methods is crucial for developing selective and efficient N-N bond formations and modifications.

Convergent and divergent synthetic strategies offer versatile approaches to constructing complex molecules like this compound. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. This approach is often more efficient for producing larger quantities of the final product. In the context of this compound, a convergent approach would likely involve the separate synthesis of a (2-methylcyclopropyl)methyl electrophile and a protected hydrazine nucleophile.

A plausible convergent synthesis could start from commercially available (2-methylcyclopropyl)methanol. researchgate.net This alcohol can be converted to a suitable leaving group, such as a tosylate or a bromide, to generate an electrophilic (2-methylcyclopropyl)methyl fragment. Concurrently, hydrazine can be protected, for instance as its tert-butoxycarbonyl (Boc) derivative (Boc-hydrazine), to allow for controlled mono-alkylation. The subsequent reaction between the (2-methylcyclopropyl)methyl electrophile and Boc-hydrazine, followed by deprotection, would yield the target hydrazine.

Divergent synthesis, on the other hand, starts from a common intermediate that can be elaborated into a variety of structurally related compounds. nih.govgoogle.com This is particularly useful for creating a library of analogues for structure-activity relationship (SAR) studies. For this compound, a key intermediate could be 2-methylcyclopropanecarboxaldehyde. This aldehyde can be synthesized by the oxidation of (2-methylcyclopropyl)methanol. google.com From this aldehyde, a variety of hydrazine derivatives can be synthesized through reductive amination with different substituted hydrazines. This allows for the introduction of diversity at the hydrazine moiety.

A key step in a divergent approach is the reductive amination of 2-methylcyclopropanecarboxaldehyde with hydrazine or a protected hydrazine. d-nb.info This reaction forms the crucial C-N bond and can be carried out using various reducing agents.

Table 1: Proposed Convergent Synthesis of this compound

Step Reaction Reactants Reagents & Conditions Product
1 Halogenation of Alcohol (2-Methylcyclopropyl)methanol Phosphorus tribromide (PBr₃), pyridine (B92270), 0 °C to rt (2-Methylcyclopropyl)methyl bromide
2 Alkylation of Protected Hydrazine (2-Methylcyclopropyl)methyl bromide, tert-Butyl carbazate Sodium hydride (NaH), Tetrahydrofuran (THF), rt tert-Butyl 2-[(2-methylcyclopropyl)methyl]hydrazine-1-carboxylate

Catalytic methods play a pivotal role in modern organic synthesis, offering mild, efficient, and selective routes to complex molecules. For the synthesis of this compound, several catalytic approaches can be envisioned.

Reductive Amination: The reductive amination of 2-methylcyclopropanecarboxaldehyde with hydrazine is a key transformation that can be facilitated by various catalysts. Nickel-catalyzed reductive amination using hydrazine hydrate as both the nitrogen and hydrogen source presents a cost-effective and general method for producing primary amines and could be adapted for this synthesis. researchgate.net Biocatalysis, employing imine reductases (IREDs), offers a highly selective and environmentally benign route for reductive amination with hydrazines. researchgate.netd-nb.info

Alkylation of Hydrazine: The alkylation of hydrazine with a (2-methylcyclopropyl)methyl halide can be performed under phase-transfer catalysis conditions, which can enhance reaction rates and yields. nih.gov

N-N Bond Formation: While direct catalytic N-N bond formation to generate the hydrazine moiety on a pre-existing cyclopropylmethylamine is less common, developments in copper- and palladium-catalyzed cross-coupling reactions could potentially be adapted for this purpose. nih.gov

Table 2: Potential Catalytic Approaches

Catalytic Method Reaction Type Catalyst Example Substrates Key Advantages
Nickel Catalysis Reductive Amination Ni/Al₂O₃ 2-Methylcyclopropanecarboxaldehyde, Hydrazine hydrate Low-cost catalyst, uses hydrazine as H₂ source. researchgate.net
Biocatalysis (IREDs) Reductive Amination Imine Reductase from Myxococcus stipitatus 2-Methylcyclopropanecarboxaldehyde, Hydrazine High selectivity, mild conditions, green chemistry. researchgate.netd-nb.info

Optimization of Reaction Conditions and Process Scale-Up Considerations

The transition from a laboratory-scale synthesis to a larger, industrial-scale process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.

For the synthesis of this compound, key parameters for optimization include:

Solvent Selection: Choosing an appropriate solvent that is effective, safe, and easily recoverable is critical. For the alkylation step, polar aprotic solvents like THF or DMF are often used, while for reductive amination, alcohols like methanol (B129727) or ethanol (B145695) are common.

Temperature and Pressure: Reactions should be optimized to run at the lowest possible temperature and atmospheric pressure to reduce energy consumption and ensure safety. For instance, the reductive amination can often be performed at room temperature.

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst without compromising reaction time and yield is a key goal. This reduces costs and simplifies purification.

Work-up and Purification: Developing a straightforward work-up and purification protocol is essential for large-scale production. Crystallization or distillation are preferred over chromatographic methods.

For a potential scale-up of a reductive amination route, a one-pot procedure where the formation of the hydrazone from 2-methylcyclopropanecarboxaldehyde and hydrazine is immediately followed by reduction without isolation of the intermediate would be highly advantageous. This minimizes handling of potentially unstable intermediates and reduces operational complexity. The use of solid-supported catalysts could also simplify purification by allowing for easy filtration and catalyst recycling.

Table 3: Process Scale-Up Considerations

Parameter Laboratory Scale Scale-Up Consideration
Purification Chromatography Crystallization, Distillation
Reagents Stoichiometric reagents Catalytic reagents, one-pot procedures
Solvents Variety of solvents Green solvents, solvent recycling
Safety Standard lab precautions Detailed hazard analysis, process safety management

| Cost | Less critical | High importance, route scouting for cheaper starting materials |

Chemical Reactivity and Transformation of 2 Methylcyclopropyl Methyl Hydrazine

Nucleophilic and Electrophilic Characteristics of the Hydrazine (B178648) Moiety

The hydrazine group (-NH-NH₂) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This makes the moiety a potent nucleophile. Studies on various hydrazine derivatives show that they readily react with a wide range of electrophiles. researchgate.netnih.gov The nucleophilicity is generally centered on the terminal nitrogen atom (β-nitrogen), which is less sterically hindered and more basic compared to the substituted α-nitrogen. While hydrazines are overwhelmingly nucleophilic, the nitrogen atoms can be protonated, and under specific conditions, the moiety can participate in reactions where it acts as a formal electrophile, particularly after conversion to an intermediate like a diazonium species.

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. wikipedia.orglibretexts.org This reaction is a nucleophilic addition to the carbonyl carbon, followed by dehydration. For [(2-Methylcyclopropyl)methyl]hydrazine, the reaction proceeds by the attack of the terminal -NH₂ group on the electrophilic carbonyl carbon, forming a carbinolamine intermediate which then eliminates a molecule of water to yield the corresponding N-[(2-methylcyclopropyl)methyl]hydrazone. wikipedia.org

These hydrazone intermediates are stable but can undergo further transformations. One of the most significant is the Wolff-Kishner reduction, where the hydrazone is treated with a strong base (like potassium hydroxide) at high temperatures. libretexts.org This process converts the carbonyl group into a methylene (B1212753) group (an alkane), releasing nitrogen gas. libretexts.org This two-step sequence provides a powerful method for the deoxygenation of aldehydes and ketones under basic conditions.

Table 1: Hydrazone Formation with Various Carbonyl Compounds
Reactant (Carbonyl Compound)Product (Hydrazone)Potential Further Transformation
AcetoneAcetone N-[(2-methylcyclopropyl)methyl]hydrazoneWolff-Kishner reduction to yield 2-methylpropane
BenzaldehydeBenzaldehyde N-[(2-methylcyclopropyl)methyl]hydrazoneWolff-Kishner reduction to yield toluene
CyclohexanoneCyclohexanone N-[(2-methylcyclopropyl)methyl]hydrazoneWolff-Kishner reduction to yield cyclohexane

The nucleophilic nitrogen atoms of this compound can react with various electrophiles, leading to alkylation, acylation, or arylation. Regioselectivity is a key consideration in these reactions.

Alkylation: Reaction with alkyl halides typically occurs at the more nucleophilic and less sterically hindered terminal nitrogen atom. organic-chemistry.org However, reaction conditions can influence the outcome, and mixtures of mono- and di-alkylated products may be formed. The use of a strong base to form a nitrogen anion can provide more selective alkylation. organic-chemistry.org

Acylation: Acylation with acyl chlorides or anhydrides also preferentially occurs at the terminal nitrogen. The resulting acylhydrazide is significantly less nucleophilic due to the electron-withdrawing effect of the carbonyl group.

Arylation: Nucleophilic aromatic substitution reactions with activated aryl halides (e.g., those with nitro groups) can lead to N-arylation, again favoring the terminal nitrogen.

Table 2: Representative Reactions on Nitrogen Centers
Reaction TypeElectrophilePrimary Product
AlkylationMethyl Iodide (CH₃I)1-[(2-Methylcyclopropyl)methyl]-2-methylhydrazine
AcylationAcetyl Chloride (CH₃COCl)N'-[(2-Methylcyclopropyl)methyl]acetohydrazide
Arylation2,4-Dinitrofluorobenzene1-(2,4-Dinitrophenyl)-2-[(2-methylcyclopropyl)methyl]hydrazine

Reactivity Influenced by the 2-Methylcyclopropyl Group

The 2-methylcyclopropyl group is not merely a passive spectator. Its inherent ring strain and steric bulk exert significant influence on the reactivity of the adjacent methylhydrazine moiety. qmul.ac.uk

Cyclopropane (B1198618) possesses considerable ring strain due to its compressed C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. libretexts.orgmasterorganicchemistry.com This strain results in the C-C bonds having increased p-character, making them behave somewhat like double bonds. qmul.ac.uk This electronic feature can stabilize an adjacent positive charge through hyperconjugation. Therefore, reactions involving the formation of a cationic intermediate on the carbon adjacent to the ring may be facilitated. Conversely, the steric bulk of the ring can hinder the approach of reactants to the hydrazine group. rsc.org

The 2-methylcyclopropyl group introduces a stereocenter, meaning that this compound exists as a pair of enantiomers. Furthermore, the cyclopropyl (B3062369) ring itself has two faces (cis and trans relative to the methyl group). In reactions occurring at or near the hydrazine moiety, the bulky cyclopropyl group can direct incoming reagents to the less sterically hindered face of the molecule, leading to stereoselectivity. rsc.org

Regioselectivity in reactions on the hydrazine group is primarily dictated by the electronic differences between the two nitrogen atoms, as discussed previously. researchgate.net However, the cyclopropyl group can exert a secondary electronic influence. Studies on the reactivity of substituted hydrazines show that electron-donating groups increase the nucleophilicity of the nitrogen atom to which they are attached. osti.gov The cyclopropylmethyl group is known to be electron-donating, which could slightly increase the nucleophilicity of the α-nitrogen, although this effect is generally outweighed by steric hindrance and the greater basicity of the β-nitrogen.

The high ring strain of cyclopropanes (approximately 27 kcal/mol) provides a thermodynamic driving force for ring-opening reactions under certain conditions. masterorganicchemistry.comwikipedia.org These reactions typically proceed through intermediates that can be stabilized by the ring-opening process, such as carbocations, radicals, or via coordination to a metal catalyst. nih.govresearchgate.net

For this compound, ring-opening is not a typical reaction but could be induced in specific contexts, such as under strongly acidic conditions or in the presence of powerful electrophiles. For example, protonation of the hydrazine followed by a rearrangement involving the formation of a carbocation adjacent to the ring could trigger a ring-opening cascade to yield homoallylic amine derivatives. Such reactions often require forcing conditions due to the stability of the cyclopropylmethyl system.

Table 3: Plausible Conditions for Cyclopropyl Ring-Opening
Reagent/ConditionProposed IntermediatePotential Ring-Opened Product Type
Strong Protic Acid (e.g., HBr) + HeatSecondary carbocation adjacent to the ringBromo-alkene hydrazine derivative
Electrophilic Reagents (e.g., I₂)Iodonium ion intermediateIodo-alkene hydrazine derivative
Radical Initiators (e.g., AIBN) + H-donorRadical adjacent to the ringAlkene hydrazine derivative

Oxidative and Reductive Chemistry of the Hydrazine and Cyclopropyl Groups

The coexistence of a hydrazine group and a cyclopropyl ring within the same molecular framework gives rise to a diverse range of redox reactions. The hydrazine component is characteristically prone to oxidation, whereas the cyclopropyl group can be susceptible to reductive ring-opening.

Oxidative Chemistry:

The hydrazine functional group is known for its susceptibility to oxidation. The nature of the product is contingent upon the oxidizing agent and the specific reaction conditions. Mild oxidation can lead to the formation of the corresponding diazene, which may exist as a transient species. Conversely, more potent oxidizing conditions can result in the cleavage of the nitrogen-nitrogen bond, typically yielding nitrogen gas and the corresponding hydrocarbon.

The electrochemical oxidation of hydrazine and its derivatives has been explored using various metal electrodes. In alkaline solutions, materials such as cobalt and nickel have demonstrated catalytic activity for hydrazine oxidation, often at low overpotentials. researchgate.net Although specific research on this compound is limited, it is reasonable to predict that it would undergo analogous electrochemical oxidation, with the hydrazine group serving as the primary site of electron transfer.

Reductive Chemistry:

While oxidation is more common, the reduction of the hydrazine group in N-alkylhydrazines can be accomplished under specific catalytic conditions. For example, enzymatic systems utilizing imine reductases (IREDs) have proven effective in the reductive amination of carbonyl compounds with hydrazines, leading to the synthesis of various substituted N-alkylhydrazines. nih.govresearchgate.netzenodo.org This suggests that the hydrazine moiety within this compound could be a viable substrate for such biocatalytic transformations.

The cyclopropane ring, characterized by its significant ring strain, is susceptible to reductive cleavage. Catalytic hydrogenation, for instance, can facilitate the opening of the three-membered ring to afford a more stable acyclic alkane. The specific bond that is cleaved is influenced by the substitution pattern on the cyclopropyl ring.

A summary of the anticipated oxidative and reductive transformations is provided in the table below.

Reaction TypeFunctional GroupReagents/ConditionsExpected Products
OxidationHydrazineMild oxidizing agents (e.g., H₂O₂, I₂)(2-Methylcyclopropyl)methyldiazene
OxidationHydrazineStrong oxidizing agents, electrochemical oxidationNitrogen gas, (2-Methylcyclopropyl)methane
ReductionCyclopropaneCatalytic hydrogenation (e.g., H₂/Pd, Pt)Isobutylamine, 2-Methylbutane
ReductionHydrazineEnzymatic (e.g., IREDs)Not directly applicable for the reduction of the hydrazine itself

Rearrangement Reactions and Fragmentations

The distinct structural architecture of this compound predisposes it to undergo notable rearrangement and fragmentation reactions, which are primarily centered around the strained cyclopropyl moiety.

Rearrangement Reactions:

The cyclopropylmethyl system is well-documented to undergo rearrangements, which can be induced by thermal or catalytic means. For instance, the thermal rearrangement of cyclopropyl imines has been a key step in the total synthesis of certain pyridine (B92270) alkaloids. nih.gov In a similar vein, the palladium-catalyzed ring-opening of aryl cyclopropyl ketones yields α,β-unsaturated ketones. rsc.org

For this compound, exposure to heat or acidic conditions could potentially trigger the rearrangement of the cyclopropylmethyl cation, a plausible intermediate. This could result in ring-opening to form homoallylic amine derivatives. The presence of the adjacent nitrogen atom is expected to influence the trajectory of these rearrangements.

Fragmentation:

The study of fragmentation patterns, particularly through mass spectrometry, offers valuable insights into the structural integrity and bonding of this compound. The fragmentation behavior of amines and cyclic compounds has been extensively studied. libretexts.orgyoutube.com A predominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info

In the mass spectrum of this compound, one would anticipate a series of fragment ions originating from both the hydrazine and the cyclopropylmethyl portions of the molecule. Key fragmentation pathways are likely to include:

α-Cleavage: The loss of a methylcyclopropyl radical to generate a [CH₂NHNH₂]⁺ fragment.

Ring-Opening Fragmentation: The fragmentation of the cyclopropyl ring, initiated by electron impact, can lead to a variety of unsaturated fragment ions.

Loss of a Hydrogen Atom: The formation of an [M-1]⁺ ion is a common feature in the mass spectra of amines. docbrown.info

Cleavage of the N-N Bond: This pathway would result in fragments corresponding to the methylcyclopropylmethyl radical and a hydrazyl radical.

A summary of the predicted major fragmentation ions is detailed in the following table.

m/z ValueProposed Fragment StructureFragmentation Pathway
85[C₅H₁₁N₂]⁺ (M-H)⁺Loss of a hydrogen atom
57[C₄H₉]⁺Loss of the hydrazine group
45[CH₂NHNH₂]⁺α-Cleavage
43[C₃H₇]⁺Fragmentation of the cyclopropyl ring
31[NHNH₂]⁺Cleavage of the C-N bond

Advanced Spectroscopic and Chromatographic Techniques in Structural Elucidation and Purity Assessment

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Complex Structure Determination

Multi-dimensional NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and connectivity of molecules in solution. For a molecule with the complexity of [(2-Methylcyclopropyl)methyl]hydrazine, which contains a substituted cyclopropane (B1198618) ring, two stereocenters, and diastereotopic protons, 2D-NMR is essential for complete assignment.

Two-dimensional NMR techniques are instrumental in deciphering the complex proton and carbon environments of this compound. longdom.orgnih.gov A combination of different 2D-NMR experiments allows for the assembly of its molecular fragments and the determination of its relative stereochemistry.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. In the COSY spectrum of this compound, cross-peaks would be expected between the methyl protons and the adjacent cyclopropyl (B3062369) proton, as well as between the protons of the cyclopropyl ring and the methylene (B1212753) bridge protons. This establishes the connectivity within the (2-methylcyclopropyl)methyl fragment.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the carbon of the methyl group will show a correlation to the methyl protons, and the methylene carbon will correlate with the diastereotopic methylene protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For this compound, an HMBC experiment would show correlations between the methylene protons and the cyclopropyl carbons, as well as between the cyclopropyl protons and the methylene carbon, confirming the attachment of the methylene group to the cyclopropyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a key technique for determining the spatial proximity of protons, which is critical for stereochemical assignment. For this compound, NOESY can be used to determine the relative stereochemistry of the substituents on the cyclopropane ring. For example, an NOE between the methyl group protons and one of the methylene bridge protons would indicate their spatial closeness, helping to define the cis or trans relationship.

A detailed analysis of the combined data from these 2D-NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data table below. youtube.comyoutube.com

Proton (¹H) Signal Carbon (¹³C) Signal COSY Correlations HMBC Correlations NOESY Correlations
H-1 (methine)C-1H-2, H-3, H-4C-2, C-3, C-4, C-5H-2, H-3, H-4, H-5
H-2 (methylene)C-2H-1, H-3C-1, C-3, C-4H-1, H-3, H-4
H-3 (methylene)C-3H-1, H-2C-1, C-2, C-4H-1, H-2, H-4
H-4 (methyl)C-4H-1C-1, C-2, C-3H-1, H-2
H-5 (methylene)C-5H-1C-1, C-2, C-3H-1
N-H (hydrazine)--C-5H-5

Note: This table represents hypothetical data for illustrative purposes.

Due to the presence of two stereocenters, this compound can exist as a mixture of enantiomers and diastereomers. Chiral NMR spectroscopy is a powerful technique for determining the enantiomeric excess (ee) of a chiral compound. nih.govrsc.org This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomeric species, which are distinguishable by NMR. acs.orgrsc.orgacs.org

For this compound, a chiral acid, such as (R)- or (S)-Mandelic acid, could be used as a CSA. The formation of diastereomeric salts would induce different chemical shifts for the corresponding protons and carbons of the two enantiomers in the NMR spectrum. The integration of the separated signals allows for the direct calculation of the enantiomeric excess. rsc.org

Alternatively, a chiral derivatizing agent that reacts with the hydrazine (B178648) moiety can be employed. The resulting diastereomers would exhibit distinct NMR spectra, allowing for accurate ee determination. nih.gov

Chiral Auxiliary Technique Observed Spectral Change Advantages
(R)-Mandelic AcidChiral Solvating AgentSplitting of proton and carbon signals of the enantiomers.Non-covalent, sample can be recovered.
(S)-Camphorsulfonyl ChlorideChiral Derivatizing AgentFormation of stable diastereomers with distinct NMR spectra.Larger chemical shift differences, more accurate integration.

Note: This table provides examples of suitable chiral auxiliaries and is not based on specific experimental data for the target compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. researchgate.net For this compound (C₅H₁₂N₂), the expected exact mass can be calculated and compared to the experimentally determined value, typically with an error of less than 5 ppm.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. miamioh.edulibretexts.org Under electron ionization (EI), the molecular ion peak for an amine is typically an odd number. libretexts.org The fragmentation of this compound would likely proceed through several characteristic pathways, including alpha-cleavage, which is a dominant fragmentation route for amines. nih.govyoutube.com

Hypothetical Fragmentation of this compound:

Molecular Ion (M⁺): The initial radical cation formed by the loss of an electron.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized cation. The loss of a cyclopropyl radical or a methylcyclopropyl radical would be expected.

Loss of NH₂: Fragmentation involving the cleavage of the N-N bond.

Ring Opening: The strained cyclopropyl ring may undergo ring-opening fragmentation pathways.

m/z (Hypothetical) Proposed Fragment Formula Significance
100.1000[M]⁺C₅H₁₂N₂⁺Molecular Ion
85.0789[M - CH₃]⁺C₄H₉N₂⁺Loss of methyl radical
57.0708[C₄H₉]⁺C₄H₉⁺Loss of hydrazine radical
43.0422[C₃H₇]⁺C₃H₇⁺Fragmentation of the cyclopropyl ring

Note: The m/z values in this table are hypothetical and serve to illustrate potential fragmentation pathways.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations. The presence of the cyclopropyl ring can be identified by its characteristic C-H stretching vibrations at higher wavenumbers compared to acyclic alkanes. docbrown.info

Expected Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (hydrazine)Stretching3350-3250 (broad)
C-H (cyclopropyl)Stretching3100-3000
C-H (alkyl)Stretching2960-2850
N-HBending1650-1580
C-NStretching1250-1020

Note: This table presents typical wavenumber ranges for the indicated functional groups and is not based on an experimental spectrum of the target compound. spectrabase.com

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be used to further confirm the presence of the cyclopropyl and hydrazine functionalities.

Advanced Chromatographic Methods for Purification and Analytical Purity

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for the determination of their purity. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating the enantiomers of a chiral compound and for determining its enantiomeric purity with high accuracy. yakhak.orgresearchgate.netsigmaaldrich.com For the separation of the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines. yakhak.orgnih.gov

The choice of mobile phase is also critical for achieving good separation. A normal-phase mobile phase, such as a mixture of hexane (B92381) and isopropanol, often with a small amount of an amine additive to improve peak shape, would be a suitable starting point for method development. researchgate.net

Chiral Stationary Phase (CSP) Mobile Phase Detection Expected Outcome
Chiralcel® OD-H (Cellulose-based)Hexane/Isopropanol (90:10) + 0.1% DiethylamineUV (210 nm)Baseline separation of the two enantiomers.
Chiralpak® AD-H (Amylose-based)Hexane/Ethanol (B145695) (80:20) + 0.1% TriethylamineUV (210 nm)Resolution of the enantiomeric pair.

Note: The conditions in this table are illustrative examples of typical starting points for the chiral HPLC separation of amines and have not been specifically optimized for this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis (if applicable for derivatives)

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Furthermore, for chiral molecules, X-ray crystallography of a single crystal of one enantiomer or of a derivative containing a known chiral center allows for the determination of the absolute stereochemistry.

Research into tranylcypromine (B92988) derivatives as inhibitors of histone demethylases LSD1 and LSD2 has utilized X-ray crystallography to elucidate their binding modes. acs.org In these studies, the crystal structures of the enzyme LSD1 in complex with various tranylcypromine derivatives have been solved, revealing key details about how these molecules interact with their biological target. For instance, crystallographic analysis demonstrated that different enantiomers of tranylcypromine can exhibit distinct binding orientations within the enzyme's active site. acs.org

The determination of the absolute configuration of the (+) and (-) enantiomers of tranylcypromine was a crucial aspect of this research. acs.org Although the full crystallographic data for the free derivatives is not detailed in the primary literature, the analysis of their complexes with LSD1 confirmed their stereochemistry and how it influences their biological activity. The electron density maps from the crystallographic data clearly indicated the formation of a covalent adduct between the inhibitor and the FAD cofactor of the enzyme. acs.org

While comprehensive crystallographic data tables for a range of this compound derivatives are not available, the table below presents a hypothetical representation of the type of data that would be obtained from such an analysis, based on typical crystallographic reports for similar small organic molecules.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Empirical Formula C₅H₁₂N₂
Formula Weight 100.16 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543
b (Å) 5.678
c (Å) 12.345
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 577.4
Z 4
Density (calculated) (g/cm³) 1.150
Absorption Coefficient (mm⁻¹) 0.075

In the absence of direct crystallographic data for this compound, the studies on tranylcypromine derivatives serve as a valuable proxy, demonstrating the utility of X-ray crystallography in establishing structure-activity relationships for this class of compounds.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Tranylcypromine

Theoretical and Computational Chemistry Studies of 2 Methylcyclopropyl Methyl Hydrazine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic properties and bonding characteristics of molecules. For [(2-Methylcyclopropyl)methyl]hydrazine, such calculations would provide insights into its stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a robust method for predicting the geometry and electronic characteristics of molecules. researchgate.net Geometry optimization of this compound using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be the first step in its computational analysis. researchgate.netnih.gov This process identifies the most stable three-dimensional arrangement of atoms by minimizing the molecule's energy.

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) moiety, specifically the nitrogen lone pairs, which are the most electron-rich and highest-energy orbitals. The LUMO would likely be distributed over the antibonding orbitals of the C-N and N-N bonds.

Table 1: Predicted DFT-Calculated Electronic Properties of this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Hydrazine-9.52.111.6
Methylhydrazine-9.22.011.2
This compound (Predicted)-8.91.810.7
Cyclopropylamine (B47189)-9.72.512.2

Note: The values for this compound are predictive and extrapolated from trends observed in related molecules. Actual computational results may vary.

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the outcomes of chemical reactions. The interaction between the HOMO of one reactant and the LUMO of another governs the reaction's feasibility and regioselectivity.

In the case of this compound, the high-energy HOMO associated with the hydrazine nitrogen atoms makes it a potent nucleophile. It would readily react with electrophiles, with the reaction site being one of the nitrogen atoms. The cyclopropylmethyl group, being an electron-donating group, would further enhance the nucleophilicity of the hydrazine moiety compared to unsubstituted hydrazine.

FMO analysis can also predict the sites of electrophilic and nucleophilic attack. For this compound, the nitrogen atoms are the primary sites for electrophilic attack. Nucleophilic attack is less likely but would target the carbon atoms of the cyclopropyl (B3062369) ring or the methylene (B1212753) bridge under specific reaction conditions.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the bond connecting the cyclopropyl ring and the methylhydrazine group allows for multiple conformations. Conformational analysis of related molecules like cyclopropylamines and cyclopropyl methyl ketone has been performed using computational methods. nih.govuwlax.edu A similar approach for this compound would involve rotating the C-C and C-N bonds and calculating the energy at each rotational angle to construct a potential energy surface.

This analysis would likely reveal several local energy minima corresponding to stable conformers. The most stable conformer would be the one that minimizes steric hindrance and maximizes favorable electronic interactions, such as hyperconjugation between the cyclopropyl ring's Walsh orbitals and the C-N bond. Studies on cyclopropylamines have shown a preference for a bisected conformation where the C-N bond eclipses one of the ring's C-C bonds. nih.gov

Table 2: Predicted Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)
Staggered (Gauche)~60°0.0 (most stable)
Eclipsed (Cis)~3.5
Staggered (Anti)180°~1.5

Note: These values are hypothetical and based on typical energy differences for similar rotational barriers. The actual values would require specific calculations.

Mechanistic Investigations of Key Transformations through Transition State Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. For this compound, key transformations could include oxidation of the hydrazine moiety or reactions involving the cyclopropyl ring.

For instance, the oxidation of hydrazine derivatives has been studied computationally, revealing multi-step mechanisms with the formation of radical intermediates. researchgate.netpurdue.edu A computational study of the oxidation of this compound would likely show initial hydrogen abstraction from one of the nitrogen atoms, followed by further oxidation steps. Locating the transition state for each step would allow for the determination of activation energies and the identification of the rate-determining step.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms over time, taking into account intermolecular forces.

For this compound, an MD simulation in a solvent like water would reveal the dynamic interplay between different conformers and the influence of solvent molecules on conformational equilibria. It would also allow for the study of how the solvent affects the accessibility of the reactive sites on the hydrazine group, providing a more realistic picture of its reactivity in solution.

Role As a Synthetic Intermediate or Reagent in Complex Organic Synthesis

Precursor for Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyridazines, Triazoles)

Despite the general utility of hydrazines in forming nitrogen-containing heterocycles, there is no specific documented evidence for the use of [(2-Methylcyclopropyl)methyl]hydrazine in the synthesis of pyrazoles, pyridazines, or triazoles. The established methods typically involve the reaction of a hydrazine (B178648) with a suitable multi-carbon electrophile to form the heterocyclic ring. For example, pyrazoles are commonly formed from hydrazines and 1,3-dielectrophiles. youtube.com The synthesis of pyridazines often involves the reaction of hydrazines with 1,4-dicarbonyl compounds or α,β-unsaturated carbonyls. organic-chemistry.orguminho.pt Triazole synthesis can be achieved through various routes, including the reaction of hydrazines with compounds containing a nitrogen-carbon-nitrogen or carbon-nitrogen-carbon backbone. nih.govtijer.org While it is chemically plausible that this compound could participate in these reactions, no specific instances have been reported.

Utilization in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are efficient synthetic strategies that involve the reaction of three or more starting materials in a single step. beilstein-journals.org Hydrazines are known to participate in various MCRs to generate complex molecular architectures. beilstein-journals.orgresearchgate.net These reactions often lead to the formation of heterocyclic scaffolds. Again, while the chemical reactivity of the hydrazine moiety in this compound would theoretically allow it to participate in such transformations, no specific studies detailing its use in MCRs or cascade processes have been published.

Derivatization for the Generation of Novel Chemical Entities with Unique Structural Features

The derivatization of hydrazines is a common strategy to create new chemical entities with potentially interesting biological or material properties. researchgate.nettubitak.gov.trnih.gov The presence of the 2-methylcyclopropylmethyl group in this compound offers a unique structural motif that could be incorporated into larger molecules. However, there is a lack of published research on the derivatization of this specific hydrazine to generate novel compounds.

Future Directions and Emerging Research Avenues in Cyclopropyl Hydrazine Chemistry

Development of More Sustainable and Green Synthetic Methods

The synthesis of cyclopropane-containing molecules has traditionally relied on methods that are often resource-intensive and generate significant waste. thieme-connect.de However, the growing emphasis on green chemistry is driving the development of more environmentally benign approaches. For the synthesis of [(2-Methylcyclopropyl)methyl]hydrazine and its analogs, future research is likely to focus on several key areas:

Biocatalysis: The use of enzymes to catalyze chemical transformations offers a highly selective and environmentally friendly alternative to traditional chemical methods. acs.org Engineered enzymes, such as variants of sperm whale myoglobin, have demonstrated the ability to construct chiral cyclopropyl (B3062369) ketones with high diastereo- and enantioselectivity. acs.org This chemoenzymatic strategy could be adapted for the synthesis of precursors to this compound, providing access to enantiopure forms of the compound. acs.org

Alternative Reaction Media: Moving away from volatile organic solvents is a cornerstone of green chemistry. Research into conducting cyclopropanation and hydrazine (B178648) synthesis in alternative media like water or ionic liquids is gaining traction. thieme-connect.de These solvents can offer improved safety profiles and easier product separation.

Energy-Efficient Synthesis: The exploration of alternative energy sources such as electrochemistry, mechanochemistry, microwave irradiation, and ultrasound can lead to more efficient and less energy-intensive synthetic processes. thieme-connect.de These techniques have the potential to reduce reaction times and improve yields in the synthesis of cyclopropane (B1198618) derivatives.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Future synthetic strategies for this compound will likely prioritize high atom economy, minimizing the formation of byproducts. thieme-connect.de

A comparative look at traditional versus green approaches highlights the potential benefits:

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Catalyst Often relies on stoichiometric reagents or heavy metals.Utilizes biocatalysts, earth-abundant metal catalysts, or organocatalysts. researchgate.net
Solvents Typically uses volatile organic compounds (VOCs).Employs water, ionic liquids, or solvent-free conditions. thieme-connect.de
Energy Often requires high temperatures and prolonged heating.May use alternative energy sources like microwaves or ultrasound for efficiency. thieme-connect.de
Waste Can generate significant amounts of chemical waste.Designed to minimize waste through high atom economy and catalyst recycling.

Exploration of Novel Reactivity Modes and Catalytic Applications

The strained three-membered ring of the cyclopropyl group and the nucleophilic nature of the hydrazine moiety in this compound suggest a rich and largely unexplored reactivity profile.

Ring-Opening Reactions: The cyclopropyl group can undergo ring-opening reactions under various conditions, providing access to a diverse range of molecular scaffolds. For instance, N-cyclopropyl-amides have been shown to undergo ring-opening rearrangements in the presence of Lewis acids to form N-(2-chloropropyl)amides and 2-oxazolines. rsc.org Investigating similar transformations with this compound could lead to novel synthetic methodologies.

Catalysis: Hydrazine derivatives have been employed as organocatalysts in various reactions. clockss.org The unique electronic and steric properties of this compound could be leveraged in the design of new catalysts for reactions such as the Mitsunobu reaction or other condensation reactions. researchgate.net The development of recyclable azo reagents from hydrazinecarboxylates for catalytic Mitsunobu reactions showcases a promising direction. researchgate.net Furthermore, iridium catalysts supported on various materials have been shown to be effective in the decomposition of hydrous hydrazine for hydrogen production, suggesting potential applications for cyclopropyl hydrazine derivatives in energy-related fields. mdpi.com

Hydroamination Reactions: Metal-free, Cope-type hydroamination reactions of hydrazine derivatives have been reported, providing a direct route to polysubstituted hydrazides. nih.gov Exploring the reactivity of this compound in such transformations could open up new avenues for the synthesis of complex nitrogen-containing molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability. acs.org The integration of flow chemistry with the synthesis of cyclopropyl hydrazines is a promising area of research.

Continuous Synthesis: Flow reactors can be used for the safe and efficient synthesis of hydrazine derivatives from alcohols. rsc.org This technology allows for the handling of potentially hazardous reagents and intermediates in a continuous and controlled manner. rsc.org The synthesis of this compound could be adapted to a flow process, enabling safer and more scalable production.

Automated Optimization: Automated synthesis platforms, which combine flow chemistry with real-time analysis and machine learning algorithms, can rapidly screen reaction conditions to identify optimal parameters. This "self-driving laboratory" approach can accelerate the discovery and optimization of new reactions and synthetic routes involving cyclopropyl hydrazines.

ParameterBatch SynthesisFlow Synthesis
Safety Handling of hazardous reagents in large quantities can be risky.Small reaction volumes and better heat transfer enhance safety. acs.org
Scalability Scaling up can be challenging and require re-optimization.Scalability is often more straightforward by running the process for a longer duration. rsc.org
Control Less precise control over reaction parameters like temperature and mixing.Precise control over reaction conditions leads to better reproducibility and yields. acs.org
Efficiency Often involves multiple work-up and purification steps.Enables telescoped reactions, reducing manual handling and improving overall efficiency. rsc.org

Computational Design of Advanced Cyclopropyl Hydrazine Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties.

Structure-Property Relationships: Computational methods can be used to understand the relationship between the structure of cyclopropyl hydrazine derivatives and their reactivity, catalytic activity, or biological properties. nih.govnih.gov For example, density functional theory (DFT) calculations can provide insights into reaction mechanisms and help in the design of more efficient catalysts. nih.gov

Virtual Screening: Large virtual libraries of this compound derivatives can be generated and screened in silico to identify candidates with promising properties for specific applications. This approach can significantly reduce the time and resources required for experimental screening. researchgate.net

Predictive Modeling: Computational models can be developed to predict the properties of new cyclopropyl hydrazine derivatives before they are synthesized. This can guide synthetic efforts towards molecules with the highest potential for success. For instance, computational studies on hydrazine-1-carbothioamides have been used to understand their conformational stability and intermolecular interactions. mdpi.com

The synergy between computational design and experimental validation will be crucial for the rapid development of advanced cyclopropyl hydrazine derivatives with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(2-Methylcyclopropyl)methyl]hydrazine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via hydrazine reacting with a cyclopropane-containing carbonyl precursor (e.g., 2-methylcyclopropanecarbaldehyde) under acidic or basic conditions. Ethanol or methanol is typically used as a solvent, with reflux (60–80°C) for 6–15 hours to facilitate hydrazone formation. Purification via recrystallization or column chromatography is recommended .
  • Critical Parameters : Adjusting the molar ratio of hydrazine to aldehyde (1:1 to 1:1.2) and pH (using HCl or NaOH) can optimize yield. Monitor reaction progress via TLC or NMR .

Q. How can researchers characterize the purity and structural conformation of this compound?

  • Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the hydrazine moiety (δ 2.5–3.5 ppm for NH2_2) and cyclopropane protons (δ 0.8–1.5 ppm) .
  • X-ray Crystallography : For absolute structural confirmation, grow single crystals in methanol or ethanol and analyze space group symmetry (e.g., monoclinic C2/c) .
  • HPLC : Employ a C18 column with UV detection at 254 nm and a mobile phase of 0.1 M HCl:methanol (70:30) to assess purity .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Stability Testing : Store the compound in airtight containers at –20°C in the dark. Monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm) over 30 days. Hydrazine derivatives are prone to oxidation; adding antioxidants (e.g., 0.1% BHT) can improve stability .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclopropane moiety influence reaction mechanisms with carbonyl compounds?

  • Mechanistic Insight : The cyclopropane ring imposes steric constraints, slowing nucleophilic attack by hydrazine on carbonyl groups. DFT calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. Compare kinetics with non-cyclopropane analogs (e.g., benzaldehyde hydrazones) to isolate steric effects .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

  • Modeling Approach : Use molecular docking (AutoDock Vina) to simulate interactions with transition-metal catalysts (e.g., Pd or Cu). Analyze frontier molecular orbitals (HOMO/LUMO) via Gaussian09 to predict sites for electrophilic/nucleophilic attack .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Data Reconciliation : For ambiguous 1H^1H-NMR signals (e.g., overlapping cyclopropane protons), conduct 2D-COSY or NOESY experiments. Compare experimental IR spectra (C-N stretch at 1535 cm1 ^{-1}) with theoretical spectra from computational tools like ORCA .

Q. What experimental designs minimize byproduct formation during this compound synthesis?

  • Optimization : Use a Dean-Stark trap to remove water in refluxing toluene, shifting equilibrium toward product formation. Reduce byproducts like azines by maintaining a slight excess of hydrazine (1.2 equiv) and avoiding prolonged heating .

Q. How can researchers assess the biological activity of this compound derivatives?

  • Bioassay Design : Synthesize analogs (e.g., acylhydrazones) and test against Gram-positive bacteria (e.g., S. aureus) via MIC assays. Use hydrazide intermediates (prepared from methyl esters and hydrazine hydrate) to explore structure-activity relationships .

Methodological Notes

  • Safety Protocols : Handle hydrazine derivatives in a fume hood due to potential carcinogenicity. Use NIOSH Method 3518 for workplace air monitoring, employing 0.1 M HCl as a collection medium and phosphomolybdic acid for derivatization .
  • Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CCDC) and validate synthetic routes using control reactions with known hydrazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.